ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate
CAS No.: 55327-40-7
Cat. No.: VC4709116
Molecular Formula: C5H7N3O2S2
Molecular Weight: 205.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55327-40-7 |
|---|---|
| Molecular Formula | C5H7N3O2S2 |
| Molecular Weight | 205.25 |
| IUPAC Name | ethyl N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)carbamate |
| Standard InChI | InChI=1S/C5H7N3O2S2/c1-2-10-4(9)6-3-7-8-5(11)12-3/h2H2,1H3,(H,8,11)(H,6,7,9) |
| Standard InChI Key | OKJDHIGLNFMGQQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)NC1=NNC(=S)S1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate belongs to the 1,3,4-thiadiazole family, a class of nitrogen-sulfur heterocycles known for their electron-deficient aromatic rings. The compound’s structure comprises:
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A 1,3,4-thiadiazole ring (C₂N₂S) providing rigidity and planar geometry.
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A sulfhydryl (-SH) group at the 5-position, enhancing nucleophilicity and metal-binding capacity.
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A carbamate group (-OCONH-) at the 2-position, contributing to hydrogen-bonding interactions and metabolic stability .
The molecular weight is 205.25 g/mol, with a density of 1.61 g/cm³ and a melting point range of 252–254°C . Its solubility profile favors polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), while remaining sparingly soluble in water .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₇N₃O₂S₂ |
| Molecular Weight | 205.25 g/mol |
| Melting Point | 252–254°C |
| Solubility | DMF, DMSO, ethanol |
| LogP (Partition Coefficient) | 1.82 (predicted) |
Synthesis and Structural Modification
Synthetic Routes
The synthesis of ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate typically involves cyclodehydration of acylthiosemicarbazides under acidic conditions. A representative protocol includes:
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Thiosemicarbazide Formation: Reacting ethyl carbazate with carbon disulfide in alkaline medium to form potassium dithiocarbazate .
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Cyclization: Treating the intermediate with concentrated sulfuric acid or phosphorus oxychloride to induce ring closure, yielding the thiadiazole core .
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Functionalization: Introducing the sulfhydryl group via nucleophilic substitution or oxidation-reduction reactions .
Alternative methods employ iodine-mediated dehydrosulfurization of hydrazinecarbothioamides, which eliminates sulfur and forms the thiadiazole ring .
Structural Analogues
Modifications at the 5-position (sulfhydryl group) and 2-position (carbamate) have been explored to enhance bioactivity:
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Alkyl/Aryl Substitutions: Replacing the ethyl group in the carbamate with bulkier tert-butyl or phenyl groups improves lipophilicity and membrane permeability .
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Sulfonamide Derivatives: Incorporating sulfonamide moieties at the 5-position enhances antibacterial efficacy against Gram-negative pathogens .
Biological Activities and Mechanisms
Antimicrobial Activity
Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate exhibits broad-spectrum antimicrobial activity:
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Bacteria: Minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
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Fungi: Effective against Candida albicans (MIC = 16 µg/mL) via disruption of ergosterol biosynthesis .
The sulfhydryl group chelates essential metal ions in microbial enzymes, while the carbamate moiety inhibits cell wall synthesis .
Pharmacological Applications
Antimicrobial Agents
Structural analogues of this compound have been incorporated into topical formulations for skin infections. For example, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide shows synergistic effects with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Therapeutics
Ongoing clinical trials explore thiadiazole-carbamate hybrids as adjuvants in colorectal cancer therapy. A recent Phase I study reported a 40% reduction in tumor volume when combined with 5-fluorouracil .
Molecular Interactions and Computational Studies
Enzyme Binding Dynamics
Molecular docking simulations highlight strong interactions with DHFR (PDB ID: 1U72):
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Hydrogen bonds between the carbamate oxygen and Asp 21 (2.8 Å).
Table 2: Docking Scores for Thiadiazole Derivatives
| Compound | ∆G (kcal/mol) | Target Enzyme |
|---|---|---|
| Ethyl N-(5-sulfanyl...) | -9.0 | DHFR |
| Methotrexate | -10.2 | DHFR |
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